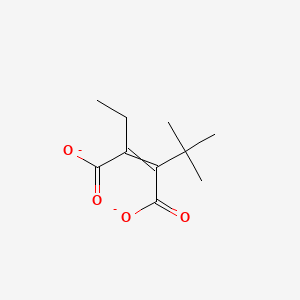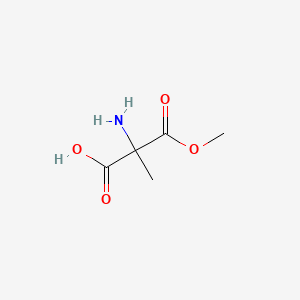
2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid,4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-,dilithium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the diazotization of 2,4-diaminophenyl and subsequent coupling reactions with various aromatic compounds The reaction conditions typically involve acidic or basic environments to facilitate the formation of azo bonds
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials such as textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid groups enhance the compound’s solubility in water, making it useful in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-(2-(4-aminophenyl)diazenyl)-3-[[4-[(2,4-diamino-5-sulfophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-(2-(4-aminophenyl)diazenyl)-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt
Uniqueness: The lithium salt form of this compound offers unique solubility and stability properties compared to its sodium salt counterparts. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
102082-94-0 |
|---|---|
Molekularformel |
C34H25Li2N11O11S3 |
Molekulargewicht |
873.7 |
IUPAC-Name |
dilithium;(3Z)-5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]hydrazinylidene]-6-[(4-nitrophenyl)diazenyl]-4-oxonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N11O11S3.2Li/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,40,44H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2/b41-38?,42-39?,43-33+;; |
InChI-Schlüssel |
NXGCXAAITHXJND-XNZOGMQISA-L |
SMILES |
[Li+].[Li+].C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NN=C3C(=CC4=CC(=C(C(=C4C3=O)N)N=NC5=CC=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)N |
Synonyme |
2,7-Naphthalenedisulfonic acid, 4-amino-6-4-4-(2,4-diaminophenyl)azophenylaminosulfonylphenylazo-5-hydroxy-3-(4-nitrophenyl)azo-, lithium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride](/img/structure/B560676.png)








